molecular formula C13H21N3O2 B2601808 tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate CAS No. 278798-15-5

tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate

Cat. No.: B2601808
CAS No.: 278798-15-5
M. Wt: 251.33
InChI Key: NSPSFSOMUZBHPB-UHFFFAOYSA-N
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Description

Chemical Structure and Functionality
The compound tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate features a piperidine ring substituted at the 1-position with a tert-butyl carbamate (Boc) protecting group and at the 4-position with a 1H-pyrazole heterocycle. The Boc group enhances solubility and stability during synthetic processes, while the pyrazole moiety provides hydrogen-bonding and π-π stacking capabilities, making it a versatile intermediate in medicinal chemistry for kinase inhibitors, antiviral agents, and GPCR-targeted drugs .

Synthesis and Applications
This compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. Its pyrazole ring is often functionalized further to optimize bioactivity, as seen in kinase inhibitor development .

Properties

IUPAC Name

tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-6-4-10(5-7-16)11-8-14-15-9-11/h8-10H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPSFSOMUZBHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The Boc group is cleaved under acidic conditions to yield the free piperidine amine, enabling further functionalization.

Reaction Conditions Outcome Yield Source
TFA (2 ml) in CH₂Cl₂ (4 ml), 2h at RTRemoval of Boc group to form piperidine hydrochloride77%

Mechanism : Protonation of the Boc group’s carbonyl oxygen by TFA initiates cleavage, releasing CO₂ and tert-butanol. The resulting piperidine amine is stabilized as its trifluoroacetate salt .

Functionalization of the Pyrazole Ring

The pyrazole’s 4-position is linked to piperidine, but available positions (1, 3, 5) can undergo electrophilic substitution or cross-coupling after halogenation.

Halogenation for Cross-Coupling

While direct halogenation data for this compound is limited, analogous bromination of pyrazole derivatives provides insights:

Substrate Conditions Product Yield Source
4-BromopyrazoleNaH (60% in mineral oil), DMF, 100°C, 12htert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate45–58%

Note : Bromination at pyrazole positions 3 or 5 could enable Suzuki-Miyaura or cyanation reactions, as demonstrated for related compounds .

Cyanation via Palladium Catalysis

A brominated pyrazole intermediate undergoes cyanation under Pd catalysis:

Substrate Conditions Product Yield Source
tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylatePd(PPh₃)₄, DBU, K₄[Fe(CN)₆], tert-butanol/H₂O, 90°C, 16htert-Butyl 4-(4-cyano-1H-pyrazol-1-yl)piperidine-1-carboxylate84.85%

Piperidine Ring Modifications

After Boc deprotection, the piperidine amine participates in classic amine reactions:

Reaction Type Example Reagents Product Application
AcylationAcetyl chloride, baseN-Acetylpiperidine derivativeProdrug synthesis
AlkylationMethyl iodide, K₂CO₃N-Methylpiperidine derivativeBioactive intermediate

Stability and Compatibility

  • Thermal Stability : Stable below 80°C; Boc cleavage occurs rapidly in TFA at RT .

  • Solubility : Soluble in DCM, DMF, and THF; sparingly soluble in water .

  • Storage : Maintain at 2–8°C under inert gas to prevent hydrolysis .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of biologically active compounds. It is utilized as a building block for constructing complex molecules, particularly in medicinal chemistry. The compound's unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

Synthetic Routes
The synthesis typically begins with tert-butyl 4-hydroxypiperidine-1-carboxylate. Various synthetic methods can be employed, including multi-step reactions that optimize yield and purity for large-scale production .

Synthetic Method Yield (%) Conditions
Multi-step synthesis49.9Controlled conditions with catalysts

Biological and Medicinal Research

Pharmacological Properties
Research indicates that this compound may possess pharmacological properties that are beneficial for drug development. It has been investigated for its potential to target specific enzymes or receptors, which can lead to the development of new therapeutic agents .

Case Study: Antimicrobial Activity
In studies focusing on tuberculosis, derivatives of this compound have shown promising activity against Mycobacterium tuberculosis. Modifications to the pyrazole moiety have been explored to enhance metabolic stability and reduce cytotoxicity while retaining antimicrobial potency .

Industrial Applications

Specialty Chemicals Production
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structural properties make it suitable for designing new materials with specific functionalities .

Material Science
The compound's versatility extends to material science, where it can be incorporated into polymers or other materials to impart desirable properties such as increased strength or chemical resistance .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Heterocycles

Compound Name Substituent at Piperidine-4 Molecular Weight (g/mol) Key Features Evidence ID
tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate 4-bromobenzyloxy 368.26 Bromine enhances electrophilicity; potential for Suzuki coupling reactions.
tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Pyridin-3-yl + amino 277.36 Amino group increases basicity; pyridine enhances metal coordination.
tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate 4-aminopyrazole 266.33 Amino group improves solubility and hydrogen-bonding capacity.
tert-butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate Indole 300.40 Larger aromatic system for enhanced π-π interactions.

Functionalized Pyrazole Derivatives

Compound Name Substituent on Pyrazole Molecular Weight (g/mol) Key Features Evidence ID
tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate Iodo 378.22 Halogenation enables radiolabeling or cross-coupling reactions.
tert-butyl 4-[1-phenyl-4-(3-phenylpiperidine-1-carbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate Phenyl + carbamoyl 531.64 Bulky substituents increase steric hindrance; potential for selective binding.

Complex Pharmacophores with Extended Scaffolds

Compound Name Additional Substituents Molecular Weight (g/mol) Key Features Evidence ID
(3S,4R)-tert-butyl 4-(3-((2-(1H-pyrazol-4-yl)ethyl)carbamoyl)-4-fluorophenyl)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)piperidine-1-carboxylate Fluorophenyl + benzodioxole ~550 (estimated) Fluorine enhances metabolic stability; benzodioxole improves lipophilicity.
tert-butyl 4-(6-methoxy-5-(pyrimidine-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate Indazole + pyrimidine 454.50 Indazole core mimics adenine in kinase ATP-binding sites.

Key Research Findings

Bioactivity Modulation: The 4-aminopyrazole derivative () exhibits improved solubility (logP ~1.2) compared to the parent compound (logP ~2.5), enhancing bioavailability in aqueous environments . Bromine or iodine substitutions () facilitate cross-coupling reactions, enabling late-stage diversification in drug discovery .

Structural Insights :

  • Pyridine-containing analogues () show stronger metal-coordination properties, making them candidates for metalloenzyme inhibition .
  • Bulky substituents (e.g., indole in ) reduce off-target interactions but may lower cell permeability due to increased molecular weight (>300 g/mol) .

Synthetic Utility :

  • The Boc group in all derivatives simplifies purification via acid-labile cleavage, a common strategy in peptide and small-molecule synthesis .

Biological Activity

Tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13_{13}H18_{18}N2_{2}O2_{2}
  • CAS Number : 278798-15-5
  • Molecular Weight : 234.30 g/mol

Research indicates that the biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurological and inflammatory pathways. Its pyrazole moiety is known to enhance binding affinity and selectivity towards specific targets, making it a candidate for further investigation in drug development.

2. Pharmacological Properties

The compound exhibits a range of pharmacological activities, which can be summarized as follows:

Activity Description
Antioxidant Reduces oxidative stress by scavenging free radicals.
Anti-inflammatory Inhibits pro-inflammatory cytokines and mediators, potentially useful in treating conditions like arthritis.
Neuroprotective Shows promise in protecting neuronal cells from apoptosis, relevant for neurodegenerative diseases.
Antimicrobial Exhibits activity against various bacterial strains, suggesting potential use as an antimicrobial agent.

3. Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the piperidine and pyrazole structures in modulating the biological activity of the compound. Variations in substituents on these rings can significantly influence potency and selectivity:

  • Piperidine Ring Modifications : Alterations in the piperidine structure can enhance receptor binding.
  • Pyrazole Substituents : Different substituents on the pyrazole ring have been shown to affect anti-inflammatory and neuroprotective activities.

Case Study 1: Neuroprotective Effects

A study conducted by Mohsin et al. (2020) investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. The results indicated a significant reduction in neuronal cell death and improvement in motor function, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Case Study 2: Anti-inflammatory Activity

In another study, researchers evaluated the anti-inflammatory properties of the compound using an LPS-induced inflammation model. The findings demonstrated that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, indicating its efficacy in mitigating inflammatory responses.

Q & A

Q. What are the recommended safety protocols when handling tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate?

Methodological Answer:

  • Respiratory Protection: Use NIOSH-certified P95 respirators for minor exposures; upgrade to OV/AG/P99 or ABEK-P2 filters for higher concentrations .
  • Skin/Eye Protection: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure eyewash stations and emergency showers are accessible .
  • Storage: Store in a cool, dry environment away from strong oxidizers to prevent hazardous reactions .

Q. What synthetic routes are commonly employed for preparing this compound?

Methodological Answer:

  • Multi-Step Synthesis: Begin with piperidine core functionalization. For example:
    • Introduce pyrazole via Suzuki-Miyaura coupling using tert-butyl-protected intermediates .
    • Optimize Boc (tert-butoxycarbonyl) protection/deprotection steps under anhydrous conditions .
  • Purification: Use column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved during structural characterization?

Methodological Answer:

  • Cross-Validation: Compare NMR (e.g., 1^1H, 13^{13}C) and X-ray crystallography data. Use SHELXL for refining crystallographic models to resolve bond-length/bond-angle mismatches .
  • Density Functional Theory (DFT): Perform computational modeling (e.g., Gaussian 16) to predict conformational preferences and validate experimental data .

Q. What strategies optimize yield in multi-step syntheses of this compound?

Methodological Answer:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) for coupling efficiency .
  • Solvent Optimization: Replace DMF with THF in Boc protection steps to reduce side-product formation .
  • In-Line Analytics: Use LC-MS to monitor reaction progress and identify bottlenecks (e.g., incomplete deprotection) .

Q. What role does this compound play in structure-based kinase inhibitor design?

Methodological Answer:

  • Scaffold Utility: The piperidine-pyrazole core serves as a rigid backbone for targeting ATP-binding pockets in kinases (e.g., ALK inhibitors).
  • Structure-Activity Relationship (SAR): Modify substituents at the pyrazole N1 position to enhance binding affinity (e.g., fluorophenyl groups improve hydrophobic interactions) .

Q. How is stability assessed under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Degradation Studies: Incubate the compound in buffers (pH 3–10) at 40°C for 72 hours. Analyze degradation products via HPLC-MS .
  • Thermogravimetric Analysis (TGA): Determine decomposition thresholds (typically >150°C for Boc-protected derivatives) .

Data Contradiction Analysis

Q. How to address conflicting reactivity data in different solvent systems?

Methodological Answer:

  • Controlled Replication: Repeat reactions in anhydrous vs. hydrated solvents (e.g., CH2_2Cl2_2 vs. DMSO) to isolate moisture-sensitive steps .
  • Kinetic Profiling: Use stopped-flow UV-Vis spectroscopy to track reaction rates and intermediate stability .

Crystallography & Computational Tools

Q. What software is recommended for refining the crystal structure of this compound?

Methodological Answer:

  • SHELX Suite: Use SHELXL for least-squares refinement and SHELXE for phase extension in twinned crystals .
  • Visualization: Generate ORTEP-3 diagrams to validate thermal ellipsoids and hydrogen-bonding networks .

Application in Drug Discovery

Q. How is this compound utilized in kinase inhibitor development?

Methodological Answer:

  • Intermediate Synthesis: Serve as a precursor for crizotinib analogs. Introduce substituents (e.g., dichlorofluorophenyl groups) via SNAr reactions .
  • In Vitro Testing: Screen derivatives against kinase panels (e.g., Eurofins DiscoverX) to identify IC50_{50} values below 100 nM .

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